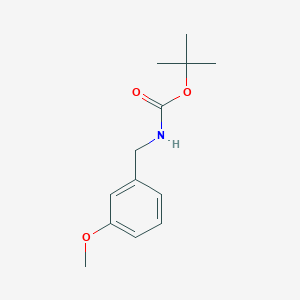

t-butyl N-(3-methoxybenzyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

tert-butyl N-[(3-methoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-6-5-7-11(8-10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |

InChI Key |

HXBGJXRKUCXTBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for T Butyl N 3 Methoxybenzyl Carbamate and Analogous Structures

Direct N-Boc Protection of Primary Amines

The most common and direct route to t-butyl N-(3-methoxybenzyl)carbamate and similar structures is the reaction of the corresponding primary amine with a Boc-donating reagent. wikipedia.org This transformation is valued for its efficiency and generally high yields. fishersci.co.uk

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) as a Reagent for Boc-ylation

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for the N-Boc protection of amines. wikipedia.orgquora.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This leads to the formation of the desired N-Boc derivative, with the byproducts being carbon dioxide and tert-butanol (B103910), which are volatile and easily removed. quora.comcommonorganicchemistry.com The reaction conditions for this transformation are flexible and can be adapted to a wide range of substrates. fishersci.co.uk

The N-Boc protection of amines using Boc₂O can be effectively performed in aqueous media, often with a co-solvent to aid solubility. organic-chemistry.org This approach is considered environmentally friendly. nih.gov A typical procedure involves reacting the amine with Boc₂O in the presence of a base, such as sodium bicarbonate or sodium hydroxide, in a solvent system like water/THF or water/acetone. wikipedia.orgnih.govfishersci.co.uk The base is necessary to neutralize the acidic proton of the carbamic acid intermediate that is formed. wikipedia.org

One eco-friendly protocol describes the N-Boc protection of various amines in a water-acetone mixture at room temperature without the need for a catalyst. nih.gov This method has been shown to be rapid, with reactions often completing in under 15 minutes, affording the desired carbamates in excellent yields. nih.gov The use of water as a solvent can be particularly advantageous for the protection of water-soluble amines, such as amino acids. wordpress.comreddit.com

Table 1: Examples of N-Boc Protection of Amines under Aqueous Conditions

| Amine Substrate | Base | Solvent System | Time | Yield (%) |

|---|---|---|---|---|

| Benzylamine (B48309) | NaHCO₃ | Dioxane/Water | 1 hr | 99 |

| Aniline (B41778) | None | Water/Acetone (9.5:0.5) | 10 min | 98 |

| Glycine | NaOH | Water | Not Specified | 95 |

This table presents illustrative data synthesized from various sources to demonstrate typical reaction outcomes. nih.gov

Alternatively, the Boc-ylation of amines can be conducted under anhydrous conditions, which is often preferred for substrates that are sensitive to water or have poor solubility in aqueous systems. mychemblog.comorganic-chemistry.org Common organic solvents for this reaction include tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM). mychemblog.comwikipedia.org In many cases, the reaction proceeds smoothly at room temperature without the need for a base, as the amine starting material can act as the base. commonorganicchemistry.com However, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) is common to scavenge the proton released during the reaction. commonorganicchemistry.com

Solvent-free conditions have also been developed, offering a green chemistry approach. For instance, reacting an amine with Boc₂O in the presence of a catalytic amount of iodine at room temperature under solvent-free conditions provides the N-Boc derivative efficiently. organic-chemistry.org Another method utilizes perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable catalyst for N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org

Table 2: Examples of N-Boc Protection of Amines under Anhydrous Conditions

| Amine Substrate | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidine (B122466) | Triethylamine | DCM | Room Temp. | 2 hr | 98 |

| Benzylamine | Iodine (cat.) | None | Room Temp. | 20 min | 96 |

| Aniline | HClO₄–SiO₂ (cat.) | None | Room Temp. | 5 min | 94 |

This table presents illustrative data synthesized from various sources to demonstrate typical reaction outcomes. mychemblog.comorganic-chemistry.org

To accelerate the rate of Boc-ylation, especially for less reactive amines (like anilines) or other functional groups, a catalyst is often employed. commonorganicchemistry.comrsc.org 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. mychemblog.comwikipedia.orgcommonorganicchemistry.com The mechanism involves the initial rapid reaction of DMAP with Boc₂O to form a highly reactive tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.com This intermediate is much more electrophilic than Boc₂O itself and is readily attacked by the amine, even if the amine is a weak nucleophile. commonorganicchemistry.com The DMAP is then regenerated, confirming its catalytic role. commonorganicchemistry.comcommonorganicchemistry.com

The use of DMAP significantly increases the reactivity of the system, but it can also lead to side reactions if not controlled properly. commonorganicchemistry.comcommonorganicchemistry.comnih.gov For example, in the presence of DMAP, primary amines can sometimes undergo double Boc-ylation to form Boc₂-amines, or isocyanate formation can be favored at low temperatures. rsc.org Therefore, the reaction conditions, including the stoichiometry of reagents and temperature, must be carefully optimized. nih.govresearchgate.net

Employment of Alternative Boc-ylation Reagents

While Boc₂O is the most common reagent, several other electrophilic sources of the Boc group have been developed. These alternatives can offer advantages in specific synthetic contexts, such as improved selectivity or different reactivity profiles. mychemblog.comorganic-chemistry.org

One such alternative is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). Other reagents include Boc-N₃ and active esters. organic-chemistry.org More recently, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) has been reported as a chemoselective N-tert-butoxycarbonylation reagent. rsc.org This reagent is stable and demonstrates high chemoselectivity for the protection of primary amines over secondary amines and other functional groups. rsc.org Stable Boc-benzotriazoles have also been shown to react with various amino acids in the presence of triethylamine to afford Boc-protected amino acids in very good yields, free of dipeptide impurities. organic-chemistry.org

Indirect Carbamate (B1207046) Formation via Advanced Reaction Sequences

Beyond the direct reaction of an amine with a Bocylating agent, carbamates like this compound can be synthesized through more complex, multi-step sequences. These methods often involve the formation of an isocyanate intermediate, which is then trapped by an alcohol. wikipedia.org

A prominent example of such a sequence is the Curtius rearrangement. wikipedia.orgnih.gov In this reaction, a carboxylic acid is first converted into an acyl azide (B81097). organic-chemistry.org This is typically achieved by reacting the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) or by converting it to an acyl chloride followed by reaction with sodium azide. nih.gov Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate. organic-chemistry.orgwikipedia.org If this rearrangement is performed in the presence of tert-butanol, the isocyanate intermediate is trapped to yield the corresponding tert-butyl carbamate. organic-chemistry.org This method is particularly useful for synthesizing carbamates from carboxylic acids. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| 3-methoxybenzylamine (B130926) | |

| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride |

| 4-Dimethylaminopyridine | DMAP |

| Tetrahydrofuran | THF |

| Acetonitrile | ACN |

| Dichloromethane | DCM |

| Triethylamine | TEA |

| N,N-diisopropylethylamine | DIEA, Hünig's base |

| Sodium bicarbonate | |

| Sodium hydroxide | |

| Perchloric acid | |

| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON |

| tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | BCMP |

| Diphenylphosphoryl azide | DPPA |

| Sodium azide | |

| tert-butanol | |

| Isocyanate | |

| Carbamate | |

| Benzylamine | |

| Aniline | |

| Glycine | |

| p-Toluidine | |

| Pyrrolidine |

Acyl Azide and Curtius Rearrangement Pathways

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into their corresponding amines, carbamates, or ureas via an isocyanate intermediate. nih.govwikipedia.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The resulting isocyanate can be trapped by various nucleophiles; for the synthesis of t-butyl carbamates, tert-butanol is used. wikipedia.org

A significant advancement in this area is the development of one-pot procedures that avoid the isolation of the potentially explosive acyl azide intermediate. orgsyn.org In a typical one-pot synthesis, a carboxylic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) and sodium azide. researchgate.netorganic-chemistry.org This mixture generates the acyl azide in situ, which then undergoes the Curtius rearrangement to form the isocyanate. The tert-butanol, also generated in the reaction mixture or added, subsequently traps the isocyanate to yield the desired N-Boc protected amine. nih.govresearchgate.net The reaction is often facilitated by catalysts such as zinc(II) triflate to achieve high yields at lower temperatures. researchgate.netorganic-chemistry.org

This pathway is valued for its broad functional group tolerance and the stereochemical retention at the migrating group. wikipedia.orgnih.gov

Carbon Dioxide Fixation and Amine Coupling Methodologies

An alternative approach to carbamate synthesis involves the utilization of carbon dioxide as a C1 source. This method aligns with the principles of green chemistry by fixing a greenhouse gas into valuable chemical structures. The synthesis can be achieved through a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org This method is noted for its mild reaction conditions and the avoidance of common side reactions such as N-alkylation of the starting amine or overalkylation of the carbamate product. organic-chemistry.org

Another prevalent methodology involves the direct reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). nbinno.commychemblog.com This reaction is frequently catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). mychemblog.comscribd.com The mechanism involves the activation of (Boc)₂O by DMAP, followed by the nucleophilic attack of the amine to form the t-butyl carbamate. scribd.com This method is highly efficient for the protection of both primary and secondary amines.

Reductive Amination Strategies for Boc-Carbamate Formation

Reductive amination is a powerful tool for forming carbon-nitrogen bonds and can be adapted for the one-pot synthesis of N-Boc protected secondary amines. researchgate.netmasterorganicchemistry.com This strategy typically involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govrsc.org

For the direct synthesis of N-Boc secondary amines, a tandem, one-pot procedure has been developed. nih.govnih.gov In this process, a primary amine and an aldehyde are reacted in the presence of both di-tert-butyl dicarbonate ((Boc)₂O) and a reducing agent, commonly sodium triacetoxyborohydride (B8407120) (STAB). researchgate.netnih.govnih.gov The imine formed from the initial condensation is immediately reduced by STAB, and the resulting secondary amine is simultaneously protected with the Boc group from (Boc)₂O. nih.gov This tandem approach is highly efficient and selective, preventing common side reactions like over-alkylation to form tertiary amines. nih.gov The method is applicable to a wide range of aldehydes and primary amines. nih.gov

Chemoselective Conversion of Azides to Boc-Carbamates

The conversion of azides to carbamates provides a valuable synthetic route, particularly when the azide functionality is readily available or easily introduced. The Staudinger reaction is a classic method for the reduction of azides to amines using a phosphine (B1218219), such as triphenylphosphine. wikipedia.orgorganic-chemistry.org The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the primary amine and a phosphine oxide byproduct. wikipedia.org For the synthesis of Boc-carbamates, the reduction can be performed in the presence of (Boc)₂O, allowing for a one-pot reduction and protection sequence. researchgate.net This method is known for its exceptionally mild conditions. organic-chemistry.org

More direct methods for the chemoselective conversion of azides to t-butyl carbamates have also been developed. One such method employs a catalytic system of decaborane (B607025) (B₁₀H₁₄) and palladium on carbon (Pd/C) in the presence of di-tert-butyl dicarbonate. researchgate.net This system allows for the direct and high-yielding conversion of various azides to their corresponding Boc-carbamates at room temperature. researchgate.net The chemoselectivity of these methods is a key advantage, allowing for the transformation in the presence of other sensitive functional groups. researchgate.net

Single-Step Reductive Transformation from N-Benzyl Precursors

N-benzyl groups are commonly used as protecting groups for amines. Their removal, typically via catalytic hydrogenation, can be integrated into a single-step procedure to form N-Boc protected amines. nih.gov Catalytic transfer hydrogenation is a particularly useful technique for this transformation, as it avoids the need for high-pressure hydrogen gas. organic-chemistry.org

In this single-step process, an N-benzyl protected amine is subjected to catalytic transfer hydrogenation conditions in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen donor, such as formic acid or ammonium (B1175870) formate. organic-chemistry.orgacs.org The reaction is carried out in the presence of di-tert-butyl dicarbonate. The N-benzyl group is cleaved via hydrogenolysis, and the newly liberated free amine is immediately trapped by (Boc)₂O to form the desired N-Boc carbamate. nih.gov This method is efficient for the deprotection-protection sequence and is compatible with many functional groups that might be sensitive to harsher deprotection conditions. organic-chemistry.orggoogle.com

Optimization of Synthetic Parameters for Yield and Selectivity

Influence of Solvent Systems

The choice of solvent can significantly impact the rate, yield, and selectivity of carbamate synthesis. In the Curtius rearrangement, the solvent can affect the stability of the isocyanate intermediate and the rate of its formation. For reactions involving the fixation of carbon dioxide, the solvent plays a critical role in the equilibrium between the amine, CO₂, and the resulting carbamic acid. researchgate.net Protophilic, dipolar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been shown to favor the complete conversion of amines to their corresponding carbamic acids. researchgate.net In contrast, apolar or protophobic solvents may lead to the formation of ammonium carbamates instead. researchgate.net

In reductive amination reactions, solvents like dichloromethane, 1,2-dichloroethane, and DMF are commonly used. acsgcipr.org However, there is a growing emphasis on using more environmentally benign solvents, and studies have shown that many reductive aminations, particularly those using STAB, can be effectively carried out in greener solvents like ethyl acetate. acsgcipr.org When using catalytic hydrogenation, alcoholic solvents should be used with caution, as they can be oxidized by the catalyst to form aldehydes or ketones, which may then participate in unwanted side reactions. acsgcipr.org The polarity of the solvent can also influence the reaction of amines with (Boc)₂O. acs.org

The following table summarizes the influence of different solvent systems on various synthetic methodologies for carbamate formation.

Table of Mentioned Compounds

Temperature and Reaction Duration Considerations

The temperature and duration of the reaction are critical parameters that must be optimized to ensure high yield and purity of this compound and its analogs. The thermal stability of the Boc protecting group allows for a relatively flexible range of reaction temperatures, though excessively high temperatures are generally avoided.

Detailed research findings indicate that for the synthesis of analogous t-butyl carbamates, the reaction temperature typically has a minimal effect on the final yield within a certain range, often between 20°C and 50°C. orgsyn.org Many established procedures for Boc protection of amines are conducted at room temperature. For instance, catalyst-free N-tert-butoxycarbonylation of various amines in a water-acetone medium proceeds efficiently at room temperature, with reaction times as short as 8 to 12 minutes. nih.gov

The reaction duration is often interdependent with the temperature, solvent, and catalytic system employed. While some protocols achieve completion in minutes, others may require several hours to overnight stirring. orgsyn.orgnih.gov For example, in one studied synthesis of a t-butyl carbamate, a contact time of 3 to 4 hours was found to be sufficient; however, allowing the reaction to stir overnight resulted in a slight increase in yield. orgsyn.org In procedures involving initial cooling, such as to 0°C, the reaction is typically allowed to warm to room temperature and stirred for a period of 2 to 3 hours to ensure completion. The following table summarizes typical conditions found in the synthesis of analogous carbamates.

| Condition | Temperature Range | Typical Duration | Notes |

|---|---|---|---|

| Standard Catalytic (Base) | Room Temperature (~20-25°C) | 2 - 12 hours | Most common condition, often stirred overnight for convenience. |

| Moderate Heat | 40 - 50°C | 1 - 4 hours | May be used to accelerate the reaction for less reactive amines. |

| Catalyst-Free (Water-mediated) | Room Temperature (~20-25°C) | 8 - 15 minutes | Rapid reaction times are achievable under these green chemistry conditions. nih.gov |

| Initial Cooling | 0°C to Room Temperature | 2 - 4 hours | Used to control initial exothermic reaction before completion at ambient temperature. |

It is noteworthy that the N-Boc group is thermally stable, with deprotection generally requiring high temperatures (often above 150°C) or strong acidic conditions. researchgate.net This stability ensures that side reactions due to thermal degradation of the product are unlikely under typical synthetic conditions.

Catalyst Selection and Loading Effects

The choice of catalyst plays a pivotal role in the N-tert-butoxycarbonylation of amines. While the reaction can proceed without a catalyst, particularly in aqueous media, the use of a catalyst is common to enhance the reaction rate and yield. sci-hub.sesemanticscholar.org A diverse array of catalysts, including bases, Lewis acids, and heterogeneous solid-supported catalysts, have been successfully employed.

Common base catalysts include 4-(dimethylamino)pyridine (DMAP), triethylamine (Et3N), and sodium hydroxide. acs.org DMAP is particularly effective and is often used in catalytic amounts; however, its high toxicity and the potential for side reactions necessitate careful control. commonorganicchemistry.com Lewis acids such as zinc, zirconium, and lanthanum salts have also been utilized, although their strong affinity for amines can sometimes complicate the process. sci-hub.se

In recent years, heterogeneous catalysts have gained prominence due to their environmental benefits and ease of use. Solid resins, such as Amberlyst A21, offer significant advantages, including simple removal from the reaction mixture by filtration and the potential for recycling. researchgate.net

The effect of catalyst loading on reaction efficiency is a critical optimization parameter. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can be uneconomical and may promote side-product formation. Research on the N-Boc protection of amines using the solid base resin Amberlyst A21 demonstrated a clear correlation between catalyst loading and product yield. As shown in the table below, the yield increased significantly as the catalyst weight percentage was raised from 10% to 20%. Further increases in catalyst loading beyond 20% did not result in a significant improvement in yield, indicating that 20 wt % is the optimal loading for this system. researchgate.net

| Entry | Catalyst Loading (wt %) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 10 | 2 | 85 |

| 2 | 15 | 2 | 86 |

| 3 | 20 | 1 | 97 |

| 4 | 25 | 1 | 97 |

| 5 | 30 | 1 | 97 |

Data adapted from a study on the N-Boc protection of 3,4-difluorobenzylamine (B1330328) using Amberlyst A21 catalyst under solvent-free conditions. researchgate.net

In other specialized applications, such as the hydrothiolation of peptides containing multiple basic sites that could deactivate the catalyst, increasing the catalyst loading from 10 mol % to 50 mol % was necessary to achieve a high yield. acs.org Conversely, in certain copper-catalyzed reactions, it was found that catalyst loading could be reduced to as low as 1 mol % without negatively impacting the yield or selectivity, highlighting the importance of empirical optimization for each specific chemical transformation. acs.org

Chemical Reactivity and Transformative Chemistry of T Butyl N 3 Methoxybenzyl Carbamate

Deprotection Strategies for the N-Boc Group

The removal of the Boc group is a critical step in multi-step syntheses. While acid-mediated cleavage is the most common approach, alternative methods have been developed to accommodate substrates with acid-sensitive functional groups.

Acid-mediated deprotection is the most conventional method for cleaving the N-Boc group. The general mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This results in the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.comcommonorganicchemistry.com The liberated tert-butyl cation can be quenched by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com

Trifluoroacetic acid (TFA) is a frequently employed reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation. fishersci.co.uk The reaction is typically carried out by treating the carbamate (B1207046) with a solution of TFA in a chlorinated solvent, most commonly dichloromethane (B109758) (DCM). fishersci.co.uk The concentration of TFA can be varied, with solutions ranging from 25% to 50% TFA in DCM being common. fishersci.co.uk The reaction generally proceeds rapidly at room temperature. fishersci.co.uk The mechanism involves the protonation of the carbamate, followed by cleavage to form the tert-butyl cation, carbon dioxide, and the protonated amine. commonorganicchemistry.com

Table 1: General Conditions for TFA-Mediated Deprotection of N-Boc Amines

| Reagent | Solvent | Temperature | Typical Reaction Time |

| 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 1-2 hours |

| Neat TFA | - | Room Temperature | < 1 hour |

This table presents generalized conditions. Optimal conditions for t-butyl N-(3-methoxybenzyl)carbamate may vary.

Hydrochloric acid (HCl) provides a more economical alternative to TFA for Boc deprotection. fishersci.co.uk It is typically used as a solution in an organic solvent, such as dioxane, ethyl acetate, or methanol (B129727). rsc.orgnih.gov A 4M solution of HCl in dioxane is a common reagent for this purpose. fishersci.co.uk The deprotection mechanism is analogous to that with TFA, involving acid-catalyzed hydrolysis of the carbamate. commonorganicchemistry.com The reaction is generally conducted at room temperature and proceeds to completion within a few hours. fishersci.co.uk

Table 2: Common HCl Solutions for N-Boc Deprotection

| Reagent | Solvent | Temperature |

| 4M HCl | Dioxane | Room Temperature |

| Saturated HCl | Ethyl Acetate | Room Temperature |

| Acetyl chloride in Methanol (in situ HCl generation) | Methanol | Room Temperature |

This table presents generalized conditions. Optimal conditions for this compound may vary.

Lewis acids offer an alternative to Brønsted acids for the cleavage of N-Boc groups. Reagents such as aluminum chloride (AlCl₃) and cerium(III) chloride have been shown to be effective. nih.govresearchgate.net The mechanism with Lewis acids involves coordination of the Lewis acid to the carbonyl oxygen of the carbamate, which weakens the C-O bond and facilitates the departure of the tert-butyl group. These reactions are often carried out in aprotic solvents like dichloromethane or acetonitrile (B52724). nih.gov In some cases, the use of a scavenger, such as anisole (B1667542), is beneficial. nih.gov The conditions can be milder than with strong Brønsted acids, which can be advantageous for sensitive substrates. nih.gov For instance, the deprotection of p-methoxybenzyl (PMB) esters, which are structurally related to the benzyl (B1604629) portion of the target molecule, has been successfully achieved using AlCl₃ in the presence of anisole at low temperatures. nih.gov

During the acid-mediated deprotection of this compound, the formation of a reactive tert-butyl cation is a key mechanistic step. acsgcipr.org This electrophilic species can potentially alkylate nucleophilic sites within the substrate or solvent, leading to unwanted byproducts. acsgcipr.org The methoxy (B1213986) group on the benzyl ring can also be susceptible to side reactions under strongly acidic conditions. To mitigate these issues, scavengers are often added to the reaction mixture. nih.gov These are nucleophilic species that are more reactive towards the carbocation than the desired product or starting material. nih.gov Common scavengers include anisole, thioanisole (B89551), and triethylsilane. nih.govnih.gov Anisole and thioanisole act as aromatic nucleophiles, trapping the tert-butyl cation. nih.gov Triethylsilane functions as a hydride donor, reducing the carbocation to isobutane. The choice of scavenger depends on the specific substrate and reaction conditions.

Table 3: Common Scavengers Used in Acid-Mediated Deprotection

| Scavenger | Function |

| Anisole | Aromatic nucleophile, traps carbocations |

| Thioanisole | Aromatic nucleophile, traps carbocations |

| Triethylsilane | Hydride donor, reduces carbocations |

| Water | Nucleophile, can trap carbocations to form t-butanol |

While acid-mediated cleavage is prevalent, several alternative methods for N-Boc deprotection have been developed to enhance selectivity and compatibility with sensitive functional groups.

One such method involves the use of oxalyl chloride in methanol. rsc.org This system provides a mild and selective deprotection of a variety of N-Boc protected amines, including those with aromatic and heterocyclic moieties. rsc.org The reactions typically proceed at room temperature with good to excellent yields. rsc.org

Thermolytic deprotection offers a catalyst-free approach. acsgcipr.org By heating the N-Boc protected amine at high temperatures, typically above 150°C, the carbamate fragments to yield the free amine, isobutylene, and carbon dioxide. acsgcipr.org While this method avoids the use of acidic reagents, the high temperatures required can be a limitation for thermally sensitive substrates. acsgcipr.org The use of continuous flow reactors can offer better control over high-temperature reactions. nih.gov

Catalytic methods have also been explored. For instance, the tris-4-bromophenylamminium radical cation, also known as magic blue, in combination with triethylsilane, has been reported to catalytically cleave the C-O bond of tert-butyl carbamates under mild conditions. acs.org This method avoids the need for high temperatures or strong acids and bases. acs.org

Basic conditions, such as aqueous methanolic potassium carbonate under reflux, have been shown to be effective for the deprotection of N-Boc groups on certain heterocyclic systems, although this is less common for benzylamines. researchgate.net Additionally, mechanochemical methods, such as ball milling with p-toluenesulfonic acid, offer a solvent-free alternative for N-Boc deprotection. scirp.org

Alternative Deprotection Methodologies

Oxalyl Chloride Mediated Deprotection

A mild and selective method for the cleavage of the N-Boc group involves the use of oxalyl chloride in methanol. nih.govsemanticscholar.orgrsc.org This procedure is effective for a wide array of compounds, including those with aliphatic, aromatic, and heterocyclic structures. nih.gov The reactions are typically conducted at room temperature and are completed within 1 to 4 hours, affording the deprotected amines in high yields, often exceeding 90%. nih.govrsc.org This method's utility has been demonstrated in the synthesis of medicinally active compounds. nih.gov

Research has shown that substrates with electron-withdrawing groups on an aromatic ring, such as nitro, fluoro, or chloro groups, react more rapidly, often within an hour. nih.gov Conversely, steric hindrance near the N-Boc group can slow the reaction rate. nih.gov

| Substrate Type | Reaction Time (hours) | Yield (%) | Notes |

|---|---|---|---|

| Aromatic (with EWG) | ~1 | >70 | Electron-withdrawing groups (EWG) accelerate the reaction. nih.gov |

| Aromatic (general) | <3 | >70 | Generally fast and high-yielding for aromatic moieties. nih.gov |

| Aromatic (sterically hindered) | Slower | - | Steric hindrance adjacent to the N-Boc group slows the reaction. nih.gov |

| Heteroaromatic | ~4 | Modest | The reaction proceeds at a moderate pace. nih.gov |

The mechanism for the oxalyl chloride-mediated deprotection of the N-Boc group is more complex than a simple in-situ generation of hydrochloric acid. nih.gov The electrophilic nature of oxalyl chloride plays a crucial role in the reaction pathway. nih.govresearchgate.net A proposed mechanism suggests an initial addition reaction between the carbamate's carbonyl group and oxalyl chloride. nih.gov This leads to the formation of several intermediates. nih.govresearchgate.net

Key steps in the proposed mechanism include:

Formation of an initial adduct between the N-Boc group and oxalyl chloride. nih.gov

Elimination of tert-butanol (B103910) to yield an isocyanate ester intermediate. nih.gov

Subsequent reaction steps lead to an oxazolidinedione-like intermediate upon the release of a tert-butyl cation. nih.gov

During aqueous workup, this cyclic intermediate undergoes ring-opening, ultimately releasing the free amine along with byproducts such as carbon dioxide and carbon monoxide. nih.gov

This proposed pathway accounts for the observed reaction products and the specific reactivity that differs from simple acidolysis. nih.gov

Triarylamminium Radical Cation-Mediated Deprotection

A catalytic, transition-metal-free method for the deprotection of tert-butyl carbamates utilizes a triarylamminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate, commonly known as "magic blue" (MB•+). nih.govresearchgate.netnih.gov This procedure is performed under mild conditions and employs a sacrificial silane, like triethylsilane, to accelerate the reaction. nih.govnih.gov The method is effective for cleaving the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers, with isolated yields often up to 95%. nih.govnih.gov

The proposed mechanism suggests that the MB•+ radical cation acts as a Lewis acid, catalyzing the activation of the Si–H bond of triethylsilane. nih.govacs.org This facilitates the cleavage of the tert-butyl group, which is released as gaseous isobutene. nih.gov The resulting product is a silyl (B83357) ester that is hydrolytically converted to the final carboxylic acid upon aqueous workup. nih.gov This method is compatible with various functional groups, including other ester groups and olefinic moieties, which are not reduced during the reaction. nih.gov

Silylation-Based Deprotection (e.g., Trimethylsilyl (B98337) Iodide)

Deprotection of the N-Boc group can be achieved under mild conditions using silicon-based Lewis acids, most notably trimethylsilyl iodide (TMSI). lookchem.comacsgcipr.org TMSI can be used directly or generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide. acsgcipr.org The reaction is typically performed in a solvent like acetonitrile or chloroform (B151607) at or near room temperature. acsgcipr.orgcommonorganicchemistry.com

The mechanism is analogous to other Lewis acid-mediated deprotections. acsgcipr.orgucla.edu

The silicon center of TMSI acts as a Lewis acid, coordinating to the carbonyl oxygen of the carbamate. acsgcipr.orgucla.edu

This activation facilitates a nucleophilic attack by the iodide ion on the tert-butyl group via an S_N_2 mechanism. acsgcipr.orgacsgcipr.org

This step generates a trimethylsilyl carbamate intermediate and tert-butyl iodide. nih.gov

The trimethylsilyl carbamate is then cleaved by solvolysis (e.g., addition of methanol) or during aqueous workup to yield the free amine. lookchem.comucla.edu

Studies comparing various silicon-based Lewis acids have shown that the reactivity is highly dependent on the Lewis acidity of the reagent. lookchem.com

| Reagent | Equivalents | Conditions | Result |

|---|---|---|---|

| TMSCl | 1.1 | MeCN, 0 °C | No reaction. lookchem.com |

| TMSBr | 1.1 | MeCN, 0 °C | 35% conversion. lookchem.com |

| TMSOTf | 1.1 | MeCN, 0 °C | Full conversion, but with impurity formation. lookchem.com |

| TMSI | 1.25 | MeCN | Full conversion, clean reaction. lookchem.com |

Catalytic Hydrogenation as a Deprotection Strategy for Related Benzyl Carbamates

The N-Boc group is characteristically stable under the conditions of catalytic hydrogenation. total-synthesis.comrsc.org However, this strategy is highly effective for the deprotection of related benzyl-type carbamates, such as the benzyloxycarbonyl (Cbz or Z) group. total-synthesis.comthalesnano.com The standard procedure for Cbz deprotection is catalytic hydrogenolysis. researchgate.net

This reaction typically involves a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere (often balloon pressure) at room temperature. nih.govacs.org The mechanism proceeds via the cleavage of the C–O bond of the benzyl group. taylorfrancis.com This hydrogenolysis step forms toluene (B28343) and a transient, unstable carbamic acid intermediate, which readily decomposes to release the free amine and carbon dioxide. taylorfrancis.com While effective, the catalytic activity can sometimes be diminished by the amine product, which can act as a catalyst poison; in such cases, additives may be required to facilitate the reaction. nih.govacs.org

Reactions Involving the Carbamate Functional Group

A defining feature of the N-Boc protecting group is its remarkable stability across a wide range of chemical conditions, making it a cornerstone of modern organic synthesis, particularly in peptide and natural product synthesis. rsc.orgresearchgate.net The Boc group is robust and unreactive towards most nucleophiles and basic conditions, including strong bases like sodium hydroxide. total-synthesis.comorganic-chemistry.org It is also stable to reductive cleavage by catalytic hydrogenation, a condition that readily cleaves other protecting groups like the Cbz group. total-synthesis.comrsc.org

This stability profile allows for the implementation of orthogonal protection strategies, where multiple protecting groups are used in a single molecule and can be removed selectively without affecting the others. organic-chemistry.orgfiveable.me For example, the acid-labile Boc group can be used alongside the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-labile Cbz group. total-synthesis.comfiveable.me This enables chemists to unmask specific amine functionalities at different stages of a complex synthesis. organic-chemistry.org

| Condition/Reagent Class | Stability of N-Boc Group | Orthogonal Protecting Group (Cleavage Condition) |

|---|---|---|

| Strong Acids (e.g., TFA, HCl) | Labile | - |

| Bases / Nucleophiles | Stable total-synthesis.comorganic-chemistry.org | Fmoc (Base, e.g., piperidine) |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable total-synthesis.comrsc.org | Cbz (Hydrogenolysis) total-synthesis.com |

| Transition Metal Catalysis (e.g., Pd) | Stable | Alloc (Allyloxycarbonyl) (Pd catalysis) total-synthesis.com |

Nucleophilic Reactivity Profile of the Carbamate Nitrogen

The nitrogen atom within the carbamate linkage of this compound exhibits significantly attenuated nucleophilicity. This reduced reactivity is a direct consequence of the electronic structure of the carbamate group. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group (C=O). This delocalization decreases the electron density on the nitrogen, making it a much weaker nucleophile compared to the corresponding amine, 3-methoxybenzylamine (B130926).

Due to this resonance stabilization, the carbamate nitrogen does not readily participate in typical nucleophilic reactions such as alkylation or acylation under neutral or mildly basic conditions. The tert-butoxycarbonyl (Boc) group is specifically designed to be stable towards most nucleophiles and bases, which is why it is one of the most common protecting groups for amines in organic synthesis. nih.govorganic-chemistry.org

For the carbamate nitrogen to engage in nucleophilic substitution, it must first be deprotonated using a very strong base, such as organolithium reagents (e.g., n-butyllithium). This generates a highly reactive anionic intermediate, which can then react with electrophiles. However, this pathway often leads to the formation of an isocyanate intermediate rather than direct substitution, as discussed in section 3.2.4.

Thermal Decomposition Pathways

The thermal stability of this compound is limited, and upon heating, it undergoes decomposition. While specific kinetic studies on this exact molecule are not prevalent in the cited literature, extensive research on closely related t-butyl N-arylcarbamates provides a robust framework for understanding its thermal degradation. cdnsciencepub.comcdnsciencepub.com The decomposition typically proceeds via an elimination reaction, yielding 3-methoxybenzylamine, carbon dioxide, and isobutylene. cdnsciencepub.com

Kinetic studies on the thermal decomposition of a series of t-butyl N-arylcarbamates in diphenyl ether solvent at 177.5 °C have demonstrated that the reaction follows first-order kinetics. cdnsciencepub.com The rate of decomposition is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the rate of decomposition, while electron-donating groups decrease it. cdnsciencepub.com

For instance, the decomposition rate for t-butyl N-(p-methoxyphenyl)carbamate, which contains a strong electron-donating group analogous to the meta-methoxy group in the title compound, is the slowest among the studied substituted N-phenylcarbamates. cdnsciencepub.com This suggests that the decomposition of this compound would also proceed at a relatively moderate rate compared to analogues bearing electron-withdrawing groups. A Hammett plot for the decomposition of N-arylcarbamates gives a positive ρ value of +0.54, confirming that the reaction is facilitated by a decrease in electron density at the nitrogen atom. cdnsciencepub.com

| Substituent on Aryl Ring | Rate Constant (k x 105 s-1) |

|---|---|

| p-NO2 | 15.2 |

| m-NO2 | 13.5 |

| m-Cl | 7.70 |

| p-Cl | 6.65 |

| H | 4.78 |

| m-CH3 | 4.23 |

| p-CH3 | 3.58 |

| p-OCH3 | 2.85 |

Two primary mechanisms are generally considered for the thermal decomposition of N-Boc protected amines.

Mechanism A: Concerted Six-Membered Cyclic Transition State One proposed pathway involves a concerted, non-ionic mechanism proceeding through a six-membered cyclic transition state. cdnsciencepub.com In this scheme, the carbamate hydrogen is transferred to the oxygen of the t-butoxy group, leading to the simultaneous cleavage of the N-C and O-C bonds. This concerted process results in the formation of the amine, carbon dioxide, and isobutylene directly. This mechanism is consistent with the observed first-order kinetics and the influence of electronic substituents. cdnsciencepub.com

Mechanism B: Two-Step Elimination An alternative mechanism, supported by computational modeling and kinetic analysis of a diverse set of N-Boc compounds, involves a two-step process. acs.orgresearchgate.net The initial, rate-determining step is a concerted proton transfer from the nitrogen to the carbonyl oxygen with the concomitant release of isobutylene. This forms a carbamic acid intermediate. The carbamic acid is unstable and rapidly undergoes decarboxylation in a second step to yield the final amine product. acs.org This thermolytic pathway avoids the need for acid or base catalysts and often proceeds cleanly, which is advantageous in synthetic applications. researchgate.net

Formation and Subsequent Transformations of Isocyanate Intermediates

The carbamate group in this compound can serve as a precursor to the corresponding 3-methoxybenzyl isocyanate. This highly reactive intermediate can be generated under either strong basic conditions or through thermolysis. The resulting isocyanate is a versatile electrophile that can be trapped in situ by various nucleophiles to generate a range of derivatives. conicet.gov.arresearchgate.net

The most common transformations of the in situ-generated 3-methoxybenzyl isocyanate involve reactions with amines and alcohols to produce substituted ureas and urethanes, respectively.

Urea (B33335) Formation: When the isocyanate is generated in the presence of a primary or secondary amine, a nucleophilic addition reaction occurs to form a stable N,N'-disubstituted urea derivative. This is a widely used method for urea synthesis due to its high efficiency and the commercial availability of various amine starting materials. scispace.comgoogle.com

Urethane (Carbamate) Formation: Similarly, trapping the isocyanate intermediate with an alcohol or phenol (B47542) results in the formation of a new carbamate (urethane). The reaction is often catalyzed by bases or certain organometallic compounds. This transformation allows for the exchange of the t-butyl group for a different alkyl or aryl group on the carbamate oxygen.

| Isocyanate Precursor | Nucleophile | Product Type | Example Product |

|---|---|---|---|

| This compound | Aniline (B41778) | Urea | 1-(3-methoxybenzyl)-3-phenylurea |

| This compound | n-Butylamine | Urea | 1-butyl-3-(3-methoxybenzyl)urea |

| This compound | Ethanol | Urethane | Ethyl N-(3-methoxybenzyl)carbamate |

| This compound | Phenol | Urethane | Phenyl N-(3-methoxybenzyl)carbamate |

Beyond the synthesis of ureas and urethanes, the isocyanate intermediate derived from this compound can participate in other derivatization reactions. The high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) makes it susceptible to attack by a variety of nucleophiles. For example, reaction with thiols yields thiocarbamates, which are analogues of urethanes containing a sulfur atom. conicet.gov.ar The isocyanate can also react with water, which initially forms the unstable carbamic acid that then decomposes to 3-methoxybenzylamine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetrical disubstituted urea.

Reactivity of the Aromatic Ring and the Methoxy Substituent

The chemical behavior of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the methoxy group (-OCH₃) and the N-(t-butoxycarbonyl)aminomethyl group (-CH₂NHBoc). These groups influence the ring's susceptibility to electrophilic attack and provide sites for various functional group transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.com The rate and regioselectivity of these reactions on the benzene (B151609) ring of this compound are controlled by the cumulative directing effects of the existing substituents.

The methoxy group is a powerful activating substituent that donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wisc.edulibretexts.org It is a well-established ortho, para-director. libretexts.org Situated at the C3 position, the methoxy group directs incoming electrophiles to the C2, C4, and C6 positions.

The -CH₂NHBoc group, attached at C1, is classified as an alkyl-type substituent. Alkyl groups are weakly activating and also direct electrophilic attack to the ortho and para positions. libretexts.org Therefore, this group directs incoming electrophiles to the C2, C4, and C6 positions.

The combined influence of both substituents strongly reinforces the activation of the C2, C4, and C6 positions for electrophilic attack.

Position C2: Ortho to both the -CH₂NHBoc and -OCH₃ groups.

Position C4: Para to the -CH₂NHBoc group and ortho to the -OCH₃ group.

Position C6: Ortho to the -CH₂NHBoc group and para to the -OCH₃ group.

While all three positions are electronically activated, steric hindrance from the bulky -CH₂NHBoc side chain at C1 may disfavor substitution at the adjacent C2 position. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions. This is consistent with observations in similar systems, such as the Friedel-Crafts acylation of anisole, which predominantly yields the para-substituted product. wisc.edu

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | t-butyl N-(4-nitro-3-methoxybenzyl)carbamate and t-butyl N-(6-nitro-3-methoxybenzyl)carbamate |

| Bromination | Br₂, FeBr₃ | t-butyl N-(4-bromo-3-methoxybenzyl)carbamate and t-butyl N-(6-bromo-3-methoxybenzyl)carbamate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | t-butyl N-(4-acyl-3-methoxybenzyl)carbamate and t-butyl N-(6-acyl-3-methoxybenzyl)carbamate |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | t-butyl N-(4-alkyl-3-methoxybenzyl)carbamate and t-butyl N-(6-alkyl-3-methoxybenzyl)carbamate (Note: Polyalkylation and carbocation rearrangements are possible). mt.comlibretexts.org |

The methoxybenzyl portion of the molecule offers several avenues for chemical transformation, primarily involving the cleavage of the ether or the carbon-nitrogen bond. These reactions are crucial for deprotection strategies in multistep organic synthesis.

O-Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved using strong Lewis acids, such as aluminum halides (e.g., AlCl₃) or boron tribromide (BBr₃). google.com This reaction converts the 3-methoxybenzyl moiety into a 3-hydroxybenzyl group, which can be useful for subsequent modifications or for studying structure-activity relationships in medicinal chemistry.

Cleavage of the N-Benzyl Bond (N-Debenzylation): The removal of the entire 3-methoxybenzyl group is a key deprotection step, liberating the primary carbamate. The presence of the methoxy group, similar to the well-studied p-methoxybenzyl (PMB) group, facilitates this cleavage under milder conditions than a simple benzyl group. chem-station.comucla.edu Several methods are effective:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for the oxidative deprotection of methoxybenzyl-protected amines. researchgate.netst-andrews.ac.uknih.gov These reactions are often chemoselective and proceed under neutral or mildly acidic conditions. Visible-light-mediated oxidative debenzylation using DDQ has also emerged as a mild and efficient method. nih.govorgsyn.orgchemrxiv.org

Acid-Catalyzed Cleavage: Treatment with strong Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids can effect the cleavage of the C-N bond. nih.govacs.orgnih.gov For instance, catalytic amounts of bismuth(III) triflate have been shown to be effective for cleaving the C–N bond in related N-benzyl sulfonamides under thermal conditions. nih.govacs.org

Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a standard method for N-debenzylation. researchgate.netacs.org This method is considered a green sustainable process but may be incompatible with other reducible functional groups within the molecule. acs.org

Electrochemical Oxidation: Metal-free electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond, converting benzylamines into aldehydes. mdpi.comresearchgate.net In the case of a related substrate, (3-methoxyphenyl)methanamine, this method yields 3-methoxybenzaldehyde. mdpi.com

The table below summarizes key transformative reactions involving the methoxybenzyl moiety in substrates analogous to this compound.

| Transformation | Substrate Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-N Bond Cleavage | N-(3,4-dimethoxy-benzyl) sulfonamide | Bi(OTf)₃ (5 mol%), 1,2-dichloroethane, 85 °C | Secondary sulfonamide | nih.govacs.org |

| Oxidative C-N Cleavage | (3-methoxyphenyl)methanamine | Electrochemical oxidation, MeCN/H₂O | 3-methoxybenzaldehyde | mdpi.com |

| O-Demethylation | 3',4',5'-trimethoxy benzoic ester | Anhydrous AlCl₃, organic solvent, 25 °C | 4'-Hydroxy, 3',5'-dimethoxy benzoic ester | google.com |

| Hydrogenolysis | N-benzyl amines | Pd/C, H₂ | Secondary amines | acs.org |

| Oxidative Debenzylation | Tertiary N-benzyl amines | Ceric Ammonium Nitrate (CAN), aqueous | Secondary amine | st-andrews.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of t-butyl N-(3-methoxybenzyl)carbamate, offering precise information about the hydrogen and carbon skeletal framework.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule.

The aromatic protons on the 3-methoxyphenyl (B12655295) ring appear in the range of δ 6.75-7.25 ppm. Specifically, the proton at the C2 position is expected to be a singlet or a finely split triplet around δ 6.84 ppm. The proton at C4, ortho to the methoxy (B1213986) group, and the proton at C6, ortho to the benzyl (B1604629) group, would likely appear as doublets or multiplets around δ 6.77-6.85 ppm. The proton at C5, which is meta to both substituents, typically resonates as a triplet around δ 7.22 ppm.

A characteristic singlet for the three methoxy protons (-OCH₃) is observed at approximately δ 3.79 ppm. The benzylic protons (-CH₂-) adjacent to the nitrogen atom give rise to a doublet at approximately δ 4.31 ppm, which couples with the N-H proton. A broad singlet corresponding to the carbamate (B1207046) N-H proton is typically observed around δ 4.90 ppm. The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet at approximately δ 1.46 ppm, a hallmark of the Boc protecting group. rsc.org

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.22 | t | 1H | Ar-H (C5) |

| ~6.84 | m | 2H | Ar-H (C2, C6) |

| ~6.77 | d | 1H | Ar-H (C4) |

| ~4.90 | br s | 1H | N-H |

| ~4.31 | d | 2H | -CH₂- |

| ~3.79 | s | 3H | -OCH₃ |

| ~1.46 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. The carbonyl carbon of the carbamate group is readily identified by its characteristic downfield shift, typically appearing around δ 155.9 ppm. rsc.org The quaternary carbon of the tert-butyl group is observed near δ 79.5 ppm. rsc.org

The aromatic carbons exhibit a range of chemical shifts. The carbon bearing the methoxy group (C3) resonates at approximately δ 159.9 ppm, while the carbon attached to the benzyl group (C1) appears around δ 140.5 ppm. The remaining aromatic carbons (C2, C4, C5, C6) are found in the typical aromatic region of δ 112-130 ppm. The benzylic carbon (-CH₂-) signal is located at approximately δ 44.7 ppm, and the methoxy carbon (-OCH₃) appears around δ 55.2 ppm. The three equivalent methyl carbons of the tert-butyl group show a signal at approximately δ 28.4 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Assignment |

| ~159.9 | Ar-C (C3) |

| ~155.9 | C=O (Carbonyl) |

| ~140.5 | Ar-C (C1) |

| ~129.6 | Ar-C (C5) |

| ~119.8 | Ar-C (C6) |

| ~113.2 | Ar-C (C4) |

| ~112.9 | Ar-C (C2) |

| ~79.5 | -C(CH₃)₃ |

| ~55.2 | -OCH₃ |

| ~44.7 | -CH₂- |

| ~28.4 | -C(CH₃)₃ |

Two-dimensional NMR techniques are instrumental in assembling the complete structural puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the N-H proton and the benzylic -CH₂- protons, and among the coupled protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the signal for the benzylic protons to the benzylic carbon signal, the methoxy protons to the methoxy carbon, the aromatic protons to their respective aromatic carbons, and the tert-butyl protons to the methyl carbons of the t-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations, which helps to connect the different fragments of the molecule. Important correlations would include those from the benzylic protons to the aromatic carbons (C1, C2, C6) and the carbonyl carbon, and from the N-H proton to the benzylic carbon and the carbonyl carbon. The protons of the tert-butyl group would show a correlation to the quaternary carbon of the t-butyl group and the carbonyl carbon.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound based on their characteristic vibrational frequencies.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group is a prominent feature in the IR spectrum. This band typically appears in the region of 1700-1680 cm⁻¹. For secondary carbamates like the title compound, this peak is often observed around 1694 cm⁻¹. rsc.org The precise position can be influenced by hydrogen bonding.

The N-H stretching vibration of the secondary amide within the carbamate functionality gives rise to a distinct absorption band. In a solid-state (KBr) or concentrated solution spectrum, this band is typically found in the range of 3400-3300 cm⁻¹ due to intermolecular hydrogen bonding. rsc.org This peak is often observed around 3332 cm⁻¹. rsc.org In dilute solution, this band may shift to a higher frequency.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3332 | N-H Stretch | Secondary Amide |

| ~2970 | C-H Stretch | Aliphatic (t-butyl) |

| ~1694 | C=O Stretch | Carbonyl (Carbamate) |

| ~1520 | N-H Bend | Secondary Amide |

| ~1250, ~1040 | C-O Stretch | Ether and Carbamate |

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

Under Electron Ionization (EI) conditions, this compound undergoes predictable fragmentation, primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group. The fragmentation pathways are characteristic of Boc-protected amines and benzyl compounds. doaj.orglibretexts.org

The most common fragmentation involves the cleavage of the Boc group in several ways. A prominent peak corresponds to the formation of the stable tert-butyl cation (m/z 57). Another significant pathway is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate that can subsequently lose CO2. doaj.orgreddit.com Cleavage of the C-O bond can result in the loss of the entire Boc group as a radical (101 Da).

Fragmentation is also directed by the benzyl group. Alpha-cleavage adjacent to the nitrogen atom can lead to the formation of the 3-methoxybenzyl cation (m/z 121), which can be a significant peak in the spectrum. The molecular ion peak, if observed, is often of low intensity due to the compound's susceptibility to fragmentation.

The principal fragment ions observed in the EIMS of compounds with a t-Boc group include the tert-butyl ion (C₄H₉⁺) and product ions corresponding to [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org

Table 1: Proposed EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 237 | [M]+• | [C₁₃H₁₉NO₃]+• | Molecular ion; often weak or absent. |

| 181 | [M - C₄H₈]+• | [C₉H₁₁NO₃]+• | Loss of isobutylene via McLafferty rearrangement. doaj.org |

| 136 | [M - C₅H₉O₂]+ | [C₈H₁₀N]+ | Loss of the Boc group. |

| 121 | [C₈H₉O]+ | [C₈H₉O]+ | 3-methoxybenzyl cation. |

| 57 | [C₄H₉]+ | [C₄H₉]+ | tert-butyl cation; often a base peak. doaj.org |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS distinguishes the compound from other potential structures with the same nominal mass. The calculated exact mass for the molecular formula C₁₃H₁₉NO₃ serves as a reference for experimental determination, typically requiring a mass accuracy within 5 ppm for confident identification.

Table 2: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Ion Type | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C₁₃H₁₉NO₃ | [M]+• | 237.1365 | Typically within ± 0.001 Da of calculated |

| C₁₃H₂₀NO₃ | [M+H]+ | 238.1438 | Typically within ± 0.001 Da of calculated |

X-ray Crystallography for Detailed Structural Analysis of Carbamate Derivatives

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography of closely related carbamate derivatives provides invaluable insight into the expected three-dimensional arrangement, bond parameters, and intermolecular interactions. researchgate.netnih.gov

Furthermore, X-ray crystallography elucidates the nature of intermolecular forces in the solid state. Carbamate derivatives frequently form extensive networks of hydrogen bonds, typically involving the N-H donor of the carbamate group and a carbonyl oxygen acceptor from an adjacent molecule. These interactions dictate the crystal packing and influence the material's physical properties. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Carbamate Derivative (tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₄N₂O₄ researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

| a (Å) | 10.7872(2) researchgate.net |

| b (Å) | 5.02626(11) researchgate.net |

| c (Å) | 15.5479(3) researchgate.net |

| β (°) | 94.2278(17) researchgate.net |

| Volume (ų) | 840.70(3) researchgate.net |

Note: Data presented is for a related carbamate derivative to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For carbamates and related organic compounds, DFT is routinely used to determine optimized geometries, electronic properties, and vibrational frequencies. nih.govdergipark.org.trresearchgate.netmdpi.com

The first step in a computational study of t-butyl N-(3-methoxybenzyl)carbamate involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set such as 6-311++G(d,p) are commonly employed for this purpose. nih.govdergipark.org.tr The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like this compound, these calculations would reveal how the methoxy (B1213986) and carbamate (B1207046) groups influence the electronic properties of the benzyl (B1604629) ring. The results of such calculations are typically presented in a tabular format.

Table 1: Illustrative Calculated Structural and Electronic Parameters for this compound (Note: This data is illustrative of typical DFT calculation outputs and is not based on published experimental or computational results for this specific molecule.)

| Parameter | Calculated Value (Illustrative) |

| Bond Lengths (Å) | |

| C=O (carbamate) | 1.23 |

| C-N (carbamate) | 1.36 |

| N-H (carbamate) | 1.01 |

| C-O (methoxy) | 1.37 |

| **Bond Angles (°) ** | |

| O=C-N | 125.5 |

| C-N-H | 118.0 |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular vibrations. nih.govdergipark.org.tr

The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.gov For this compound, this would involve identifying the characteristic stretching and bending frequencies for key functional groups such as the N-H and C=O groups of the carbamate, the C-O of the methoxy group, and the aromatic C-H bonds.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative and intended to show the typical output of a vibrational frequency analysis.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental IR Frequency (cm⁻¹) (Illustrative) | Assignment |

| N-H Stretch | 3450 | 3340 | Carbamate N-H stretching |

| C-H Stretch (Aromatic) | 3100-3000 | 3050 | Benzyl C-H stretching |

| C-H Stretch (Aliphatic) | 2980-2850 | 2970 | t-butyl and CH₂ stretching |

| C=O Stretch | 1715 | 1690 | Carbamate C=O stretching |

| N-H Bend | 1540 | 1530 | Carbamate N-H in-plane bending |

| C-O Stretch (Methoxy) | 1250 | 1245 | Aryl-O stretching |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. For reactions involving this compound, such as its synthesis, derivatization, or decomposition, computational studies can map out the entire reaction coordinate, identifying key transition states and intermediates.

A transition state is a high-energy configuration along the reaction pathway that separates reactants from products. By locating and characterizing transition state structures, chemists can understand the energetic barriers of a reaction. Computational methods can identify these structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intermediates, which are local minima on the potential energy surface, can also be identified and characterized.

Once the reactants, products, intermediates, and transition states have been identified, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate. The height of the energy barrier (the difference in energy between the reactants and the transition state) corresponds to the activation energy of the reaction. This information is vital for understanding the reaction kinetics and predicting reaction rates. Such analyses have been applied to understand rotational barriers in carbamates. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit (continuum) models, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net For reactions involving a polar molecule like this compound, including solvent effects is crucial for obtaining accurate energy profiles and kinetic data, as solvent polarity can affect the stability of charged or polar transition states and intermediates. researchgate.net Studies on similar carbamates have shown that solvent effects can be less pronounced compared to amides, a factor that can be investigated computationally. researchgate.net

Quantitative Structure–Activity Relationship (QSAR) and Molecular Docking Studies (in the context of its role as a synthetic intermediate)

While this compound is primarily recognized as a synthetic intermediate, computational chemistry techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking offer valuable insights into the physicochemical properties and potential biological interactions of the broader class of N-Boc protected benzylamine (B48309) derivatives. These studies are instrumental in rational drug design, allowing for the prediction of a molecule's activity and its interactions with biological targets. nih.gov

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov For carbamate derivatives, these models can elucidate the key molecular features that influence their potential efficacy or other properties. nih.gov Although a specific QSAR model for this compound as an intermediate is not extensively documented, studies on related carbamate-containing compounds highlight the importance of various molecular descriptors. These often include electronic, steric, and hydrophobic parameters. researchgate.net

For instance, in a hypothetical QSAR study of a series of benzylcarbamate derivatives, descriptors such as the octanol-water partition coefficient (logP), molar refractivity (MR), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The resulting QSAR equation would take the general form:

Biological Activity = c1(descriptor1) + c2(descriptor2) + ... + constant

Such an equation can help in predicting the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired properties.

Molecular docking simulations provide a three-dimensional model of the interaction between a ligand, such as a carbamate derivative, and a biological target, typically a protein or enzyme. nih.gov In the context of this compound as a synthetic intermediate, docking studies on structurally similar final products can retrospectively inform on the desirable structural features of the intermediate.

For example, if the final drug molecule is an inhibitor of a particular enzyme, docking studies can reveal the binding mode and the key interactions within the active site. The carbamate moiety, due to its ability to act as a hydrogen bond donor and acceptor, often plays a crucial role in these interactions. nih.govacs.org The methoxybenzyl group can also engage in hydrophobic or van der Waals interactions with the protein.

A hypothetical docking study of a molecule derived from this compound into an enzyme active site might reveal the interactions summarized in the table below.

| Functional Group | Type of Interaction | Interacting Amino Acid Residue | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Carbamate NH | Hydrogen Bond (Donor) | Aspartate | -2.5 |

| Carbamate C=O | Hydrogen Bond (Acceptor) | Serine | -2.0 |

| Methoxybenzyl Ring | Hydrophobic Interaction | Leucine, Valine | -3.0 |

| Methoxy Group Oxygen | Hydrogen Bond (Acceptor) | Tyrosine | -1.5 |

The insights gained from such computational studies are invaluable for understanding the structure-activity relationships within a class of compounds. Even for a synthetic intermediate like this compound, this knowledge can guide the design of more potent and selective final products.

Applications As a Synthetic Intermediate in Complex Organic Molecule Synthesis

Facilitation of Substituted Amine Synthesis

The primary role of the Boc group in t-butyl N-(3-methoxybenzyl)carbamate is to facilitate the synthesis of substituted amines. Amines are nucleophilic and basic, making them reactive towards a wide array of reagents. researchgate.net Protection of the nitrogen atom as a carbamate (B1207046) tempers this reactivity, allowing for selective chemical transformations elsewhere in the molecule that would otherwise be incompatible with a free amine. researchgate.net

For instance, the aromatic ring of the 3-methoxybenzyl group can undergo various electrophilic substitution reactions. Once the desired modifications are complete, the Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the substituted 3-methoxybenzylamine (B130926) derivative. americanpeptidesociety.org This strategy is exemplified in the synthesis of various biologically active compounds where a substituted phenylcarbamate core is required. nih.gov The Boc-protected intermediate ensures that the amine does not interfere with coupling reactions, leading to higher yields and purer products. nih.gov

Precursor to Advanced Organic Building Blocks

Beyond its role in simple amine protection, this compound serves as a precursor for the creation of more elaborate molecular scaffolds, often referred to as advanced organic building blocks. These building blocks are molecules that already contain specific structural motifs and functional groups, designed for efficient assembly into larger, more complex targets in medicinal and materials chemistry. nbinno.com

The compound can be transformed through a series of reactions into a more functionalized intermediate that is then used in subsequent synthetic steps. For example, related Boc-protected structures are employed as key intermediates in the synthesis of novel pharmaceuticals and are crucial for researchers in medicinal chemistry for creating complex molecules. chemimpex.com The stability and predictable reactivity of the Boc-carbamate make it an ideal starting point for constructing these high-value chemical entities. chemimpex.com

Integration into Multistep Total Synthesis Pathways

The strategic application of this compound and analogous Boc-protected amines is evident in their integration into the total synthesis of complex natural products and pharmaceutical agents. researchgate.net The reliability of the Boc protecting group strategy is a cornerstone of modern organic synthesis.

In the field of peptide chemistry, the Boc group is a well-established protecting group for the α-amino functionality of amino acids, particularly in solid-phase peptide synthesis (SPPS). nih.govspringernature.com The Boc strategy involves the stepwise addition of Boc-protected amino acids to a growing peptide chain. americanpeptidesociety.org After each coupling step, the Boc group is removed with an acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine ready for the next coupling reaction. americanpeptidesociety.orgcreative-peptides.com Side-chain functional groups are protected with groups that are stable to TFA but can be removed at the end of the synthesis, often with a stronger acid like hydrogen fluoride (B91410) (HF). nih.govspringernature.combiosynth.com

While this compound is not an amino acid itself, its chemical behavior serves as an excellent model for demonstrating the principles of the Boc SPPS strategy. The protection of the benzylamine (B48309) nitrogen with a Boc group and its subsequent cleavage under acidic conditions perfectly illustrates the N-terminal protection/deprotection cycle that is fundamental to the assembly of peptides via this method. creative-peptides.com

Nitrogen-containing heterocyclic compounds are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Boc-protected amines like this compound are valuable precursors for synthesizing these ring systems. The protected nitrogen can act as a nucleophile in cyclization reactions to form a variety of heterocyclic structures.

For example, methodologies have been developed for the synthesis of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones, which are valuable intermediates for bioactive compounds, from N-Boc-amino acids. nih.gov Similarly, Boc-protected purines have been synthesized and used in coupling reactions to create complex nucleoside analogs. researchgate.net The synthesis of highly constrained, non-natural amino acids, such as Boc-protected bicycloproline, also relies on key steps involving the formation of a pyrrolidine (B122466) ring from a Boc-protected amine precursor. nih.gov These examples highlight the utility of the Boc-carbamate moiety in constructing diverse and medicinally relevant N-heterocyclic frameworks.

One of the most significant applications of this compound and its parent compound, tert-butyl carbamate, is in the synthesis of precursors for active pharmaceutical ingredients (APIs). The robust and scalable nature of reactions involving Boc-protected intermediates makes them suitable for industrial production. orgsyn.orgorgsyn.org